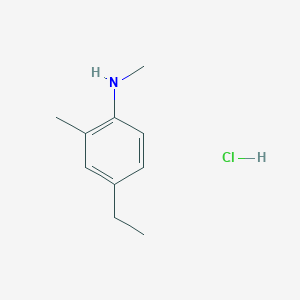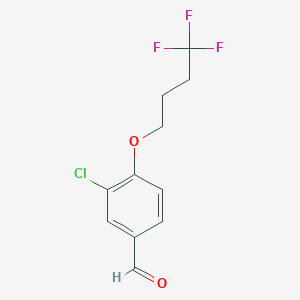
2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンは、ヒドロキシフェノキシ基とピペリジニル基がエタノン骨格に結合した有機化合物です。
準備方法
合成経路と反応条件
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンの合成は、通常、3-ヒドロキシフェノールと1-(ピペリジン-1-イル)エタノンを特定の条件下で反応させることで行われます。反応は通常、水酸化ナトリウムなどの塩基とエタノールなどの溶媒の存在下で行われます。反応混合物を数時間還流して、反応物を目的の生成物に完全に変換することを確実に行います。
工業的製造方法
工業的な環境では、2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンの製造には、反応効率と収率を最適化するために連続フロー反応器が使用される場合があります。触媒と再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、さまざまな用途に適した高純度の化合物の製造が保証されます。
化学反応の分析
反応の種類
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: カルボニル基は、アルコールを形成するために還元される可能性があります。
置換: ヒドロキシ基は、ハロゲンまたはアルキル基などの他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 塩化チオニルやハロアルカンなどの試薬が置換反応に使用されます。
生成される主要な生成物
酸化: 3-オキソ-フェノキシ-1-(ピペリジン-1-イル)エタノンの生成。
還元: 2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノールの生成。
置換: さまざまな置換フェノキシ誘導体の生成。
科学的研究の応用
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンは、次のような科学研究においてさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな治療的用途のための潜在的な薬物候補として探索されています。
産業: ポリマーやコーティングなどの高度な材料の開発に利用されています。
作用機序
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ヒドロキシフェノキシ基は水素結合やその他の相互作用に関与する可能性があり、ピペリジニル基は化合物の結合親和性と特異性を高めることができます。これらの相互作用は、さまざまな生化学経路を調節し、化合物の観察された効果につながります。
類似化合物の比較
類似化合物
2-(4-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノン: 構造は似ていますが、パラ位にヒドロキシ基があります。
2-(3-メトキシフェノキシ)-1-(ピペリジン-1-イル)エタノン: 構造は似ていますが、ヒドロキシ基の代わりにメトキシ基があります。
2-(3-ヒドロキシフェノキシ)-1-(モルホリン-4-イル)エタノン: 構造は似ていますが、ピペリジニル基の代わりにモルホリニル基があります。
独自性
2-(3-ヒドロキシフェノキシ)-1-(ピペリジン-1-イル)エタノンは、ヒドロキシ基の特定の位置とピペリジニル基の存在により、独自の特徴を持っています。これらの構造的特徴は、その独特の化学反応性と潜在的な生物活性に寄与しており、さまざまな研究および産業用途のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with the hydroxy group in the para position.
2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.
2-(3-Hydroxyphenoxy)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholinyl group instead of a piperidinyl group.
Uniqueness
2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxy group and the presence of the piperidinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2 |
InChIキー |
YCOKDYIAOAQIAB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)






![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B12074289.png)
![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)


